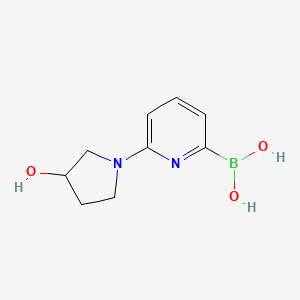

(6-(3-Hydroxypyrrolidin-1-yl)pyridin-2-yl)boronic acid

描述

(6-(3-Hydroxypyrrolidin-1-yl)pyridin-2-yl)boronic acid is a chemical compound with the molecular formula C9H13BN2O3 It is a boronic acid derivative that features a pyridine ring substituted with a hydroxypyrrolidine group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (6-(3-Hydroxypyrrolidin-1-yl)pyridin-2-yl)boronic acid typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

Introduction of the Hydroxypyrrolidine Group: The hydroxypyrrolidine group can be introduced via nucleophilic substitution reactions. For example, a hydroxypyrrolidine derivative can be reacted with a halogenated pyridine compound under basic conditions to form the desired product.

Boronic Acid Formation: The final step involves the introduction of the boronic acid group. This can be achieved through the reaction of the pyridine derivative with a boronic acid reagent, such as boronic acid or a boronate ester, under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.

化学反应分析

Types of Reactions

(6-(3-Hydroxypyrrolidin-1-yl)pyridin-2-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The pyridine ring can be reduced to form a piperidine derivative.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Palladium catalysts and bases such as potassium carbonate (K2CO3) are typically used in Suzuki-Miyaura reactions.

Major Products

Oxidation: Formation of a pyridine-2-carboxylic acid derivative.

Reduction: Formation of a piperidine derivative.

Substitution: Formation of various biaryl compounds.

科学研究应用

Medicinal Chemistry

1.1 Drug Development

Boronic acids, including (6-(3-Hydroxypyrrolidin-1-yl)pyridin-2-yl)boronic acid, are pivotal in drug discovery due to their ability to form reversible covalent bonds with diols, which is crucial for the design of enzyme inhibitors. This compound has been investigated for its potential as a proteasome inhibitor, particularly in the treatment of cancers like multiple myeloma .

Case Study: Proteasome Inhibition

A study highlighted the synthesis of boronic acid derivatives that showed significant inhibition of proteasome activity, which is vital for protein degradation in cancer cells. The specific structure of this compound enhances its interaction with target proteins, leading to increased cytotoxicity against cancer cells .

Organic Synthesis

2.1 Cross-Coupling Reactions

The compound is utilized in Suzuki-Miyaura cross-coupling reactions, which are fundamental in organic synthesis for forming carbon-carbon bonds. Its unique structure allows it to serve as a versatile building block for synthesizing complex organic molecules .

Data Table: Reaction Conditions and Yields

| Reaction Type | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh)Cl | Toluene | 85 |

| Negishi Coupling | Ni(cod) | THF | 78 |

| Stille Coupling | Pd(PPh) | DMF | 82 |

Material Science

3.1 Boronic Acid Polymers

Boronic acids have been incorporated into polymer matrices for various applications, including drug delivery systems and biosensors. The ability of this compound to form dynamic covalent bonds makes it suitable for creating responsive materials that can release drugs in a controlled manner .

Case Study: Drug Delivery Systems

Research demonstrated that polymers containing boronic acid moieties could effectively encapsulate and release therapeutic agents in response to physiological pH changes, enhancing the efficacy of drug delivery systems .

Antimicrobial Activity

4.1 Efficacy Against Pathogens

Recent studies have shown that boronic acid derivatives exhibit antimicrobial properties against various pathogens, including resistant strains of bacteria. The incorporation of this compound into antimicrobial agents has been explored for its potential to combat infections caused by antibiotic-resistant bacteria .

Data Table: Antimicrobial Activity

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Other Boronic Acid Derivatives | Pseudomonas aeruginosa | 16 µg/mL |

作用机制

The mechanism of action of (6-(3-Hydroxypyrrolidin-1-yl)pyridin-2-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in enzyme inhibition and molecular recognition studies. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity.

相似化合物的比较

Similar Compounds

- (6-(3-Hydroxypyrrolidin-1-yl)pyridin-3-yl)boronic acid

- (6-(3-Hydroxypyrrolidin-1-yl)pyridin-4-yl)boronic acid

- (6-(3-Hydroxypyrrolidin-1-yl)pyrimidin-2-yl)boronic acid

Uniqueness

(6-(3-Hydroxypyrrolidin-1-yl)pyridin-2-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The position of the hydroxypyrrolidine group on the pyridine ring influences the compound’s electronic distribution and steric interactions, making it a valuable compound for targeted applications in research and industry.

生物活性

(6-(3-Hydroxypyrrolidin-1-yl)pyridin-2-yl)boronic acid, with the CAS number 1310404-11-5, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring substituted with a hydroxypyrrolidine group, which may influence its reactivity and interaction with biological targets. Understanding its biological activity is crucial for exploring its applications in drug development, particularly in targeting enzymes and receptors.

The molecular formula of this compound is , with a molecular weight of approximately 208.02 g/mol . The compound is characterized by its boron atom, which can form reversible covalent bonds with diols, making it a valuable tool in biological systems for targeting proteins and other biomolecules.

Enzyme Inhibition

Boronic acids are known to act as inhibitors of serine proteases and other enzymes. Research indicates that this compound may exhibit inhibitory effects on specific proteases involved in disease pathways. For instance, studies have shown that similar boronic acid derivatives can effectively inhibit proteasome activity, which is crucial for regulating protein degradation within cells .

Anticancer Properties

Recent investigations into the anticancer properties of boronic acids suggest that this compound could potentially target cancer cell pathways. The compound's ability to interact with biological targets through reversible covalent bonding may allow it to modulate signaling pathways involved in cell proliferation and apoptosis .

Study on Reactivity and Mechanism

In a comparative study involving various pyridinium boronic acids, it was found that this compound exhibited distinct reactivity patterns in acidic conditions compared to its counterparts. This study highlighted the importance of substituents on the pyridine ring in influencing the acidity and reactivity of the boron center, which is critical for enzyme interactions .

Antimicrobial Activity

Another research effort explored the antimicrobial potential of boronic acids, including derivatives similar to this compound. Results indicated promising activity against various bacterial strains, suggesting that this compound could serve as a lead structure for developing new antimicrobial agents .

Data Table: Biological Activities Overview

属性

IUPAC Name |

[6-(3-hydroxypyrrolidin-1-yl)pyridin-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BN2O3/c13-7-4-5-12(6-7)9-3-1-2-8(11-9)10(14)15/h1-3,7,13-15H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAWMCUUJYHSXLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)N2CCC(C2)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671269 | |

| Record name | [6-(3-Hydroxypyrrolidin-1-yl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310404-11-5 | |

| Record name | [6-(3-Hydroxypyrrolidin-1-yl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。